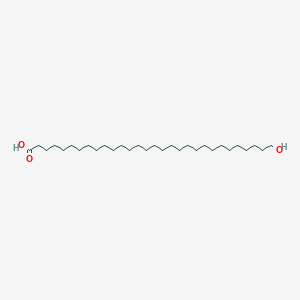

30-Hydroxytriacontanoic acid

説明

特性

IUPAC Name |

30-hydroxytriacontanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O3/c31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(32)33/h31H,1-29H2,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPZBVZGZKVXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415598 | |

| Record name | 30-hydroxytriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52900-18-2 | |

| Record name | 30-hydroxytriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

30-Hydroxytriacontanoic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

30-Hydroxytriacontanoic acid, a C30 omega-hydroxy very-long-chain fatty acid, is a specialized lipid molecule found in various natural sources, particularly in plant epicuticular waxes. Its unique chemical structure contributes to the protective barriers of plants and presents potential for applications in pharmaceuticals and drug delivery systems. This technical guide provides an in-depth overview of the known natural sources and distribution of this compound, detailed experimental protocols for its extraction and analysis, and a discussion of its potential significance.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are essential components of various biological structures, playing crucial roles in energy storage, membrane structure, and the formation of protective barriers. This compound (30-OH-C30:0) is an omega-hydroxy fatty acid, meaning it possesses a hydroxyl group at the terminal carbon of its 30-carbon chain. This functional group imparts unique properties to the molecule, influencing its polarity and reactivity. The primary natural sources of this specialized fatty acid are plant waxes, where it contributes to the physical and chemical properties of the plant cuticle.

Natural Sources and Distribution

The primary documented natural source of this compound is the epicuticular wax of various plants. Plant waxes are complex mixtures of lipids that coat the aerial surfaces of plants, providing a crucial barrier against environmental stressors such as water loss, UV radiation, and pathogen attack.

One of the most notable sources of long-chain fatty acids and their derivatives is carnauba wax , obtained from the leaves of the Brazilian palm tree, Copernicia prunifera. While the complete compositional analysis of carnauba wax is complex and can vary, it is known to contain a significant fraction of ω-hydroxy fatty acids.[1] Although direct quantification of this compound in many publicly available analyses is limited, the presence of C26-C30 ω-hydroxycarboxylic acids in carnauba wax makes it a highly probable source of this compound.[1]

The general composition of epicuticular waxes across various plant species includes a mixture of alkanes, aldehydes, primary alcohols, ketones, and esters, all derived from very-long-chain fatty acids. The specific composition can vary significantly between plant species, the age of the plant, and environmental conditions.

Quantitative Data

Precise quantitative data for this compound in various natural sources is not extensively reported in readily available literature. However, the analysis of related compounds in carnauba wax provides an indication of the potential abundance of very-long-chain hydroxy fatty acids.

| Natural Source | Compound Class | Chain Length Range | Reported Content (%) | Citation |

| Carnauba Wax | ω-Hydroxycarboxylic acids | C26-C30 | Not explicitly quantified for individual acids | [1] |

| Carnauba Wax | Fatty acids | C18-C30 | 3-6% of total wax |

Note: The table summarizes the presence of relevant compound classes. Specific quantification of this compound requires dedicated analytical studies.

Experimental Protocols

The analysis of this compound from natural sources, such as plant waxes, requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Epicuticular Waxes

A common method for the extraction of epicuticular waxes from plant leaves involves solvent immersion.

Protocol:

-

Sample Collection: Fresh plant leaves (e.g., from Copernicia prunifera) are collected.

-

Solvent Extraction: The leaves are briefly immersed (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) at room temperature. This short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Filtration and Concentration: The solvent extract is filtered to remove any solid debris. The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to yield the crude wax extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of hydroxy fatty acids, derivatization is essential for their analysis by GC-MS.

Protocol for Derivatization and GC-MS Analysis:

-

Hydrolysis (Optional but Recommended for Wax Esters): To analyze both free and esterified this compound, the crude wax extract can be saponified. This is typically achieved by refluxing the extract with an alcoholic solution of a strong base (e.g., 0.5 M KOH in methanol) for 1-2 hours.

-

Acidification and Extraction: After saponification, the solution is acidified (e.g., with 1 M HCl), and the free fatty acids are extracted with a non-polar solvent like hexane or diethyl ether.

-

Derivatization: The hydroxyl and carboxylic acid functional groups must be derivatized to increase volatility. A two-step derivatization is common:

-

Esterification: The carboxylic acid group is converted to a methyl ester by reaction with a reagent such as diazomethane, trimethylsilyldiazomethane, or by heating with BF3-methanol.

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70-80°C for 30-60 minutes.

-

-

GC-MS Analysis: The derivatized sample is then injected into a GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the derivatized fatty acids. A typical column length is 30 m with a 0.25 mm internal diameter and 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of around 100-150°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 300-320°C, which is then held for 10-20 minutes to ensure elution of the very-long-chain compounds.

-

Injector: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range of m/z 50-800 is typically scanned to detect the characteristic fragments of the derivatized this compound.

-

-

Reactive Pyrolysis-Gas Chromatography (Py-GC)

An alternative method for the analysis of complex waxes is reactive pyrolysis-GC, which involves the thermal degradation of the sample in the presence of a derivatizing agent.

Protocol Summary:

-

A small amount of the wax sample is placed in a pyrolysis sample cup with a derivatizing agent such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).

-

The sample is rapidly heated to a high temperature (e.g., 400-600°C) in the pyrolyzer, which is directly coupled to the GC injector.

-

The heat causes the ester bonds to break, and the resulting fatty acids and alcohols are simultaneously methylated by the TMAH.

-

The volatile methyl derivatives are then separated and analyzed by GC-MS as described above.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

Derivatization Reaction

Caption: Derivatization of this compound for GC-MS analysis.

Conclusion

This compound is a significant component of the protective epicuticular waxes of certain plants, with carnauba wax being a primary potential source. Its analysis requires specialized extraction and derivatization techniques coupled with GC-MS. Further research is needed to fully quantify its distribution across a wider range of natural sources and to explore its potential applications in drug development and material science, leveraging its unique bifunctional chemical nature. The detailed protocols provided in this guide offer a robust starting point for researchers interested in the study of this and other very-long-chain hydroxy fatty acids.

References

The intricate pathway of 30-Hydroxytriacontanoic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

30-Hydroxytriacontanoic acid is a very-long-chain hydroxy fatty acid (VLCFA) found as a component of plant surface lipids such as cuticular waxes and suberin. Its biosynthesis is a multi-step process localized in the endoplasmic reticulum, involving the coordinated action of two major enzyme systems: the fatty acid elongase (FAE) complex and cytochrome P450-dependent fatty acid ω-hydroxylases. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, substrate specificities, and relevant experimental protocols for its study. Quantitative data on the composition of plant waxes and suberin, where this molecule is found, are summarized. Furthermore, this guide presents diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, and their derivatives are crucial components of extracellular lipid barriers in plants, including the cuticle and suberin lamellae. These structures play vital roles in preventing uncontrolled water loss, protecting against pathogens, and maintaining organ integrity.[1] this compound, a C30 ω-hydroxy fatty acid, is a constituent of these protective layers in various plant species. Its biosynthesis involves a two-stage process: first, the elongation of a fatty acid precursor to a 30-carbon chain, and second, the hydroxylation at the terminal (ω) position. Understanding this pathway is essential for efforts in crop improvement, development of bio-based materials, and the discovery of novel bioactive molecules.

The Biosynthetic Pathway

The synthesis of this compound originates from C16 or C18 fatty acid precursors, which are elongated in the endoplasmic reticulum (ER) by the fatty acid elongase (FAE) complex. The resulting triacontanoic acid (C30) is then hydroxylated at the ω-position by a cytochrome P450 monooxygenase.

Step 1: Elongation to Triacontanoic Acid (C30)

The FAE complex catalyzes the addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain in four successive reactions:

-

Condensation: This is the rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . The KCS enzyme determines the substrate and product chain-length specificity of the elongation cycle.[2]

-

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) .

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, elongated by two carbons.[3]

This cycle is repeated until a C30 acyl-CoA, triacontanoyl-CoA, is formed.

Key Enzymes in C30 Elongation:

-

KCS6 (CER6): In the model plant Arabidopsis thaliana, the KCS6 enzyme (also known as CER6) is a key condensing enzyme involved in the elongation of fatty acids to C28.[4][5]

-

CER2-like Proteins: To produce fatty acids longer than C28, KCS6 requires the association with non-enzymatic proteins called CER2-like proteins. The co-expression of KCS6 and CER2 in yeast has been shown to result in the production of C30 VLCFAs.[6][7][8] This indicates a mechanism where CER2-like proteins modulate the chain-length specificity of the KCS enzyme.[9]

The overall elongation process from a C18 precursor to a C30 fatty acid is depicted in the following diagram:

References

- 1. chemijournal.com [chemijournal.com]

- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 3. In Vivo Chemical and Structural Analysis of Plant Cuticular Waxes Using Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Monoacylglycerols Are Components of Root Waxes and Can Be Produced in the Aerial Cuticle by Ectopic Expression of a Suberin-Associated Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization of the Transpiration Barrier in the Epi- and Intracuticular Waxes of Eight Plant Species: Water Transport Resistances Are Associated with Fatty Acyl Rather Than Alicyclic Components - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: 30-Hydroxytriacontanoic Acid and Its Pivotal Role in Plant Cutin Fortification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle, a formidable barrier against environmental adversities, owes its resilience to the intricate polyester (B1180765) network of cutin. Among its many constituents, the very-long-chain fatty acid (VLCFA) derivative, 30-hydroxytriacontanoic acid, plays a crucial, albeit often overlooked, role in fortifying this protective layer. This technical guide delves into the core of this compound's function in plant cutin formation, elucidating its biosynthetic pathway, its structural significance, and the methodologies for its precise analysis. This document is intended to serve as a comprehensive resource for researchers in plant biology, scientists engaged in the development of crop protection strategies, and professionals in drug development exploring natural biopolymers.

Introduction: The Plant Cuticle and its Monomeric Complexity

The plant cuticle is an essential extracellular lipid layer that covers the aerial surfaces of terrestrial plants, acting as the primary defense against desiccation, UV radiation, and pathogen invasion. This intricate barrier is primarily composed of cutin, a complex polyester matrix, with embedded and overlying cuticular waxes. The integrity and functionality of the cutin polymer are dictated by the composition of its monomeric units, which are typically C16 and C18 hydroxy and epoxy fatty acids.

However, the presence of very-long-chain fatty acids (VLCFAs), those with chain lengths greater than 20 carbons, and their hydroxylated derivatives, such as this compound, imparts unique properties to the cutin of certain plant species. These longer-chain monomers are thought to enhance the hydrophobicity and robustness of the cuticle, contributing to superior barrier function, particularly in plants adapted to harsh environments. Understanding the biosynthesis and incorporation of these specialized monomers is critical for a complete comprehension of cuticle biology and for the development of novel strategies to enhance plant resilience.

Biosynthesis of this compound: A Proposed Pathway

The biosynthesis of this compound is a multi-step process that begins with the elongation of shorter-chain fatty acids and culminates in a specific hydroxylation event. While the complete pathway for this specific C30 acid has not been fully elucidated in a single species, a well-supported hypothetical pathway can be constructed based on known enzymatic reactions in the formation of other cutin and suberin monomers.

The initial steps involve the fatty acid elongation (FAE) system in the endoplasmic reticulum, which extends C16 and C18 fatty acid precursors to produce triacontanoic acid (a C30 fatty acid). The key and final step is the ω-hydroxylation of this saturated very-long-chain fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. While the specific enzyme responsible for the ω-hydroxylation of a C30 fatty acid has not been definitively identified, strong evidence points towards a member of the CYP86B subfamily. For instance, in Arabidopsis thaliana, the enzyme CYP86B1 has been shown to be a very-long-chain fatty acid ω-hydroxylase responsible for the synthesis of C22 and C24 ω-hydroxyacids and α,ω-dicarboxylic acids found in suberin.[1] It is therefore highly probable that a homologous enzyme with a substrate preference for C30 fatty acids performs this critical step in the biosynthesis of this compound.

Role in Cutin Formation and Function

Once synthesized, this compound is transported to the apoplast where it is incorporated into the growing cutin polymer. Its bifunctional nature, with a carboxylic acid group at one end and a hydroxyl group at the other, allows it to act as a monomer that can be esterified into the polyester network.

The inclusion of such a long aliphatic chain is believed to significantly impact the physical properties of the cutin. The extended hydrocarbon tail would increase the hydrophobicity of the polymer, thereby enhancing the cuticle's ability to prevent water loss. Furthermore, the increased chain length could lead to a more densely packed and ordered cutin structure, increasing its rigidity and providing a more robust barrier against mechanical stress and pathogen penetration. While direct experimental evidence for the specific contribution of this compound is still emerging, the presence of very-long-chain fatty acids in the cuticles of xerophytic plants suggests a crucial role in adaptation to arid environments.

Quantitative Data on Very-Long-Chain Fatty Acids in Plant Cutin

While specific quantitative data for this compound across a wide range of species is not extensively documented, analysis of cutin and suberin composition in various plants reveals the presence of very-long-chain fatty acids and their derivatives. Suberin, a related biopolymer, is known to have a higher proportion of VLCFAs. The table below summarizes the relative abundance of different chain-length fatty acid derivatives in the suberin of Arabidopsis thaliana roots, providing a reference for the types of VLCFAs found in plant protective layers.

| Monomer Class | Chain Length | Wild Type (μg/mg dry weight) | cyp86b1 Mutant (μg/mg dry weight) |

| ω-Hydroxyacids | C16 | 1.2 ± 0.2 | 1.1 ± 0.1 |

| C18:1 | 0.8 ± 0.1 | 0.7 ± 0.1 | |

| C22 | 0.9 ± 0.1 | 0.1 ± 0.0 | |

| C24 | 0.3 ± 0.0 | 0.0 ± 0.0 | |

| α,ω-Diacids | C16 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| C18:1 | 2.5 ± 0.3 | 2.3 ± 0.2 | |

| C22 | 0.4 ± 0.1 | 0.0 ± 0.0 | |

| Fatty Acids | C16 | 0.2 ± 0.0 | 0.2 ± 0.0 |

| C18 | 0.1 ± 0.0 | 0.1 ± 0.0 | |

| C22 | 0.3 ± 0.0 | 0.5 ± 0.1 | |

| C24 | 0.1 ± 0.0 | 0.2 ± 0.0 |

Table 1: Aliphatic Suberin Monomer Composition in Arabidopsis thaliana Wild-Type and cyp86b1 Mutant Roots. Data adapted from Compagnon et al., 2009.[1] This table illustrates the role of CYP86B1 in the synthesis of C22 and C24 ω-hydroxyacids and α,ω-diacids.

Experimental Protocols: Analysis of this compound in Plant Cutin

The analysis of this compound from plant cutin requires a multi-step protocol involving depolymerization of the cutin matrix, derivatization of the monomers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

Plant tissue (e.g., leaves, fruits)

-

Sodium methoxide (B1231860) solution (0.5 M in methanol)

-

Methyl acetate

-

Sulfuric acid

-

Sodium chloride (saturated solution)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., methyl heptadecanoate, dotriacontane)

Experimental Workflow

Detailed Methodology

-

Sample Preparation and Delipidation:

-

Collect fresh plant material and record its fresh weight.

-

Immerse the tissue in chloroform for 30 seconds to remove epicuticular waxes.

-

Dry the tissue and grind it to a fine powder.

-

Perform exhaustive solvent extraction of the powdered tissue using a sequence of chloroform:methanol mixtures (e.g., 2:1, 1:1, 1:2 v/v) followed by pure methanol to remove all soluble lipids.

-

Dry the resulting delipidated residue.

-

-

Cutin Depolymerization (Transesterification):

-

To a known amount of the dry delipidated residue, add a known amount of internal standard.

-

Add 1 ml of 0.5 M sodium methoxide in methanol and 1 ml of methyl acetate.

-

Incubate the mixture at 60°C for 2 hours with occasional vortexing.

-

Cool the reaction mixture to room temperature and neutralize by adding 100 µl of concentrated sulfuric acid.

-

-

Monomer Extraction:

-

Add 2 ml of saturated NaCl solution and 2 ml of hexane to the reaction tube.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane phase containing the fatty acid methyl esters to a new vial.

-

Repeat the hexane extraction two more times and pool the hexane fractions.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried monomer extract, add 50 µl of pyridine and 50 µl of BSTFA + 1% TMCS.

-

Incubate at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µl of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the elution of very-long-chain fatty acid derivatives (e.g., initial temperature of 80°C, ramp to 320°C at 5°C/min, and hold for 10 min).

-

The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification of this compound methyl ester, trimethylsilyl (B98337) ether is based on its retention time and mass spectrum compared to authentic standards or by interpretation of its fragmentation pattern.

-

Conclusion and Future Perspectives

This compound represents a specialized monomer that likely plays a significant role in enhancing the protective properties of the plant cuticle in certain species. While its biosynthetic pathway can be inferred from related pathways, the specific enzymes and regulatory mechanisms remain to be fully characterized. The development of targeted analytical methods, as outlined in this guide, will be instrumental in quantifying its abundance in a wider range of plant species and under various environmental conditions.

Future research should focus on the functional characterization of candidate CYP86B-like enzymes to confirm their role in the ω-hydroxylation of triacontanoic acid. Furthermore, comparative studies of cutin composition in plants from diverse habitats will shed light on the evolutionary significance of incorporating very-long-chain hydroxy fatty acids into the cutin polymer. A deeper understanding of the role of this compound will not only advance our fundamental knowledge of plant biology but also open new avenues for the development of more resilient crops and novel bio-based materials.

References

Unveiling the Presence of 30-Hydroxytriacontanoic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid, a long-chain omega-hydroxy fatty acid, is a naturally occurring compound found in certain plant waxes. Its discovery and characterization have been intrinsically linked to the advancements in the chemical analysis of complex natural products. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of its isolation and analysis techniques, and detailed experimental protocols based on seminal research in the field.

Historical Context and Discovery

The identification of this compound is rooted in the extensive research on the chemical composition of plant waxes, particularly carnauba wax, a hard wax obtained from the leaves of the Brazilian palm tree Copernicia prunifera. Early analyses of waxes in the mid-20th century laid the groundwork for understanding their complex nature as esters of long-chain fatty acids and alcohols.

The definitive identification and quantitative analysis of ω-hydroxyalkanoic acids, including the 30-carbon chain variant, were significantly advanced by the work of Australian scientists D.T. Downing, Z.H. Kranz, and K.E. Murray. Their pioneering research in the late 1950s and early 1960s utilized the then-emerging technique of gas-liquid chromatography to separate and identify the individual components of hydrolyzed carnauba wax with unprecedented precision.

A pivotal 1961 publication by Downing, Kranz, and Murray in the Australian Journal of Chemistry detailed the quantitative analysis of the hydrolytic products of carnauba wax. This work stands as a cornerstone in the history of this compound, providing the first comprehensive quantitative data on its presence within this natural source. Preceding this, a 1955 paper by Murray and Schoenfeld in the same journal had already begun to unravel the complex composition of carnauba wax, setting the stage for the more detailed gas chromatographic analyses to follow.

Isolation and Characterization: Evolving Methodologies

The journey to isolating and identifying this compound has mirrored the evolution of analytical chemistry. Early methods relied on classical chemical techniques, which were often laborious and provided limited resolution of complex mixtures. The advent of chromatographic and spectroscopic techniques revolutionized the field.

Early Approaches (Pre-1960s)

Initial investigations into the composition of waxes involved harsh chemical treatments to break down the ester linkages.

Experimental Protocol: Saponification of Waxes (General Historical Method)

-

Objective: To hydrolyze the ester bonds in the wax to liberate free fatty acids, hydroxy acids, and alcohols.

-

Materials:

-

Wax sample (e.g., carnauba wax)

-

Alcoholic potassium hydroxide (B78521) solution (e.g., 0.5 N KOH in ethanol)

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers, flasks, and other standard laboratory glassware

-

Mineral acid (e.g., dilute sulfuric acid or hydrochloric acid) for acidification

-

Organic solvent (e.g., diethyl ether or petroleum ether) for extraction

-

-

Procedure:

-

A known quantity of the wax sample is placed in a round-bottom flask.

-

An excess of alcoholic potassium hydroxide solution is added to the flask.

-

The mixture is heated under reflux for several hours to ensure complete saponification.

-

After cooling, the reaction mixture is diluted with water.

-

The unsaponifiable fraction (containing alcohols and hydrocarbons) is extracted with an organic solvent.

-

The aqueous soap solution is then acidified with a mineral acid to precipitate the free fatty acids and hydroxy acids.

-

The precipitated acids are collected by filtration or solvent extraction.

-

Note: This is a generalized protocol. Specific conditions such as reaction time and concentrations varied among researchers.

The Gas Chromatography Revolution (1960s onwards)

The application of gas-liquid chromatography (GLC), as demonstrated by Downing, Kranz, and Murray, was a watershed moment. This technique allowed for the separation of the complex mixture of fatty acid and hydroxy acid methyl esters with high resolution.

Experimental Protocol: Gas-Liquid Chromatography of ω-Hydroxyalkanoic Acid Methyl Esters (Based on Downing, Kranz, and Murray, 1961)

-

Objective: To separate and quantify the individual ω-hydroxyalkanoic acids from hydrolyzed carnauba wax.

-

Sample Preparation:

-

Saponification: Carnauba wax is saponified using alcoholic potassium hydroxide as described in the previous protocol.

-

Separation of Acid and Alcohol Fractions: The saponified mixture is separated into acidic and alcoholic (unsaponifiable) fractions.

-

Esterification: The acid fraction, containing ω-hydroxyalkanoic acids, is esterified to form methyl esters. A common historical method involved treatment with diazomethane (B1218177) or methanolic hydrogen chloride.

-

Esterification with Methanolic HCl: The dried acid fraction is refluxed with a solution of 5% anhydrous hydrogen chloride in methanol (B129727) for 2-4 hours. The methyl esters are then extracted with a non-polar solvent.

-

-

Acetylation: To improve volatility for GC analysis, the hydroxyl group of the methyl ω-hydroxyalkanoates is acetylated using a reagent such as acetic anhydride (B1165640) in pyridine.

-

-

Gas Chromatography:

-

Instrumentation (Typical for the era): A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: Packed columns were used, a typical stationary phase for fatty acid methyl ester analysis at the time was a polyester, such as diethylene glycol succinate (B1194679) (DEGS), coated on a solid support (e.g., Celite).

-

Carrier Gas: Argon or nitrogen.

-

Temperature Programming: The column temperature was programmed to increase gradually to allow for the elution of compounds with a wide range of boiling points.

-

Identification: Peaks were identified by their retention times relative to known standards.

-

Quantification: The area under each peak was proportional to the amount of the corresponding compound.

-

Quantitative Data from the Analysis of Carnauba Wax

The work of Downing, Kranz, and Murray (1961) provided the following quantitative data for the ω-hydroxyalkanoic acid fraction of hydrolyzed carnauba wax.

| ω-Hydroxyalkanoic Acid (Carbon Number) | Percentage of Total ω-Hydroxyalkanoic Acids |

| C20 | 1.0 |

| C22 | 4.5 |

| C24 | 13.0 |

| C26 | 13.5 |

| C28 | 26.0 |

| C30 (this compound) | 36.0 |

| C32 | 6.0 |

Table 1: Composition of the ω-hydroxyalkanoic acid fraction of hydrolyzed carnauba wax as determined by gas chromatography.

Logical Workflow for the Isolation and Identification of this compound

Signaling Pathways and Biological Significance

While the initial discovery focused on its chemical identity, subsequent research has begun to explore the biological roles of long-chain hydroxy fatty acids. Their presence in protective plant cuticles suggests a role in forming water-repellent barriers. In the context of drug development, long-chain fatty acids and their derivatives are investigated for their potential roles in various cellular signaling pathways, including those related to inflammation and metabolic regulation. The specific signaling pathways involving this compound are still an active area of research.

Conclusion

The discovery and isolation of this compound are a testament to the power of advancing analytical techniques in natural product chemistry. From the foundational work on the composition of carnauba wax to the precise quantitative analyses enabled by gas chromatography, our understanding of this long-chain hydroxy fatty acid has grown significantly. While its biological roles are still being fully elucidated, its unique structure continues to make it a molecule of interest for researchers in various scientific disciplines, including drug development. The historical methods and data presented here provide a valuable foundation for future investigations into this and other complex lipids.

Chemical and physical properties of 30-Hydroxytriacontanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid, a member of the omega-hydroxy fatty acid family, is a long-chain saturated fatty acid with a hydroxyl group at its terminal (ω) position. This unique structural feature imparts amphiphilic properties, making it a molecule of interest in various biological and industrial applications. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and potential biological significance of this compound, alongside generalized experimental protocols for its synthesis and isolation.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. The following table presents a combination of computed data from reputable chemical databases and estimated values based on trends observed for similar long-chain fatty acids.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | ω-Hydroxytriacontanoic acid, 30-hydroxy-melissic acid | PubChem[1] |

| CAS Number | 52900-18-2 | PubChem[1] |

| Molecular Formula | C30H60O3 | PubChem[1] |

| Molecular Weight | 468.80 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined (Estimated >90 °C) | Inferred |

| Boiling Point | Not experimentally determined | Inferred |

| Solubility | Predicted to be soluble in nonpolar organic solvents and sparingly soluble in polar solvents. | Inferred |

| XLogP3 | 11.8 | PubChem[1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is available in the PubChem database. The spectrum displays characteristic peaks for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and a dense cluster of peaks corresponding to the methylene (B1212753) carbons of the long alkyl chain.

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum would be expected to show the following key signals:

-

A triplet corresponding to the protons of the terminal methyl group.

-

A broad multiplet for the numerous methylene protons along the chain.

-

A triplet for the methylene protons adjacent to the carboxylic acid group.

-

A triplet for the methylene protons adjacent to the hydroxyl group.

-

A broad singlet for the hydroxyl proton.

-

A broad singlet for the carboxylic acid proton.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.

-

O-H bend (alcohol): A broad peak around 1350-1260 cm⁻¹.

-

C-O stretch (alcohol and carboxylic acid): Peaks in the region of 1320-1000 cm⁻¹.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, general methodologies for the synthesis and isolation of long-chain ω-hydroxy fatty acids can be adapted.

Generalized Synthesis Protocol: Reduction of a Dicarboxylic Acid Monoester

This method involves the selective reduction of the ester group of a long-chain dicarboxylic acid monoester.

Workflow for the Synthesis of ω-Hydroxy Fatty Acids

References

An In-depth Technical Guide to 30-Hydroxytriacontanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of 30-Hydroxytriacontanoic acid, covering its chemical identity, physicochemical properties, and biological significance.

Core Identification: CAS Number and Synonyms

This compound is registered under the primary CAS Number 52900-18-2 .[1][2][3] An alternative CAS number, 122751-79-5, is also associated with this compound.[4] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms for this compound

| Synonym | Source |

| ω-Hydroxytriacontanoic acid | [1][2] |

| 30-hydroxy-triacontanoic acid | [2][4] |

| omega-hydroxytriacontanoic acid | [2][4] |

| 30-hydroxymelissic acid | [2][4] |

| omega-hydroxymelissic acid | [4] |

| CHEBI:76220 | [2][4] |

| DTXSID40415598 | [4] |

| LMFA01050221 | [4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₆₀O₃ | [1][2] |

| Molecular Weight | 468.8 g/mol | [1][2] |

| XLogP3 | 11.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 28 | [5] |

| Exact Mass | 468.45424577 Da | [5] |

| Monoisotopic Mass | 468.45424577 Da | [5] |

| Topological Polar Surface Area | 57.5 Ų | [5] |

| Heavy Atom Count | 33 | [5] |

Experimental Protocols and Data

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of ω-hydroxy acids often involves multi-step processes. These can include the use of protecting groups for the hydroxyl function, chain elongation reactions, and final deprotection and oxidation steps. Researchers may refer to general organic synthesis literature for methodologies applicable to long-chain hydroxy fatty acids.

Quantitative Analysis

Quantitative analysis of long-chain hydroxy fatty acids like this compound in biological matrices typically requires derivatization followed by chromatographic separation and mass spectrometric detection.

General Workflow for Quantitative Analysis:

Figure 1: A generalized workflow for the quantitative analysis of long-chain fatty acids.

Methodological Considerations:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for analyzing fatty acids. For a very-long-chain fatty acid like this compound, derivatization to a more volatile ester (e.g., methyl ester) and silylation of the hydroxyl group would be necessary prior to injection. A high-temperature capillary column would be required for separation.

-

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This method can also be employed, often with derivatization to enhance ionization efficiency and chromatographic retention. Reversed-phase chromatography is a common separation mode.

Currently, there is a lack of specific quantitative data in the public domain regarding the biological activity of this compound, such as IC₅₀ or EC₅₀ values. Research on the biological effects of other positional isomers of hydroxystearic acid on various cancer cell lines has been conducted, but direct data for the 30-hydroxy isomer is not available.

Biological Significance and Signaling Pathways

This compound belongs to the class of ω-hydroxy long-chain fatty acids. While specific signaling pathways directly involving this molecule are not well-documented, the broader class of these molecules plays significant roles in biology, particularly in the formation of protective barriers in plants and in fatty acid metabolism in animals.

Role in Plant Biology: A Key Component of Cutin

In plants, ω-hydroxy fatty acids are essential monomers for the biosynthesis of cutin, a major component of the plant cuticle. The cuticle is a protective layer on the epidermis of aerial plant parts that prevents water loss and protects against environmental stresses. The biosynthesis of cutin involves the hydroxylation of long-chain fatty acids, which are then esterified to form a complex polyester (B1180765) network.

Figure 2: Simplified pathway of cutin biosynthesis involving ω-hydroxy fatty acids.

Role in Animal Metabolism: Cytochrome P450-Mediated Oxidation

In animals, cytochrome P450 enzymes of the CYP4 family are responsible for the ω-hydroxylation of fatty acids. This is generally considered a minor pathway for fatty acid metabolism but can become more significant under certain physiological or pathological conditions. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which can then enter β-oxidation for energy production. While specific studies on the metabolism of this compound are limited, it is presumed to follow this general pathway for long-chain fatty acids.

Figure 3: General pathway for the ω-oxidation of long-chain fatty acids.

Role in Drug Development

The direct application of this compound in drug development is not well-established in the currently available literature. However, the broader class of fatty acids and their derivatives are of significant interest in various therapeutic areas. For instance, some hydroxy fatty acids have been investigated for their anti-inflammatory and anti-proliferative effects. Given its structure as a very-long-chain hydroxy fatty acid, this compound could potentially be explored for its effects on lipid metabolism, membrane biology, or as a precursor for the synthesis of novel bioactive lipids. Further research is needed to elucidate any potential therapeutic applications.

References

- 1. medsciencegroup.com [medsciencegroup.com]

- 2. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 3. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 5. The formation and function of plant cuticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Presence and Significance of 30-Hydroxytriacontanoic Acid in Plant Epicuticular Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid is an omega-hydroxy ultra-long-chain fatty acid that is a component of the epicuticular wax of various plants. This technical guide provides a comprehensive overview of this compound, focusing on its presence in plant epicuticular wax, methods for its analysis, and its biosynthetic pathway. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition and biological relevance of plant surface lipids.

Data Presentation: Abundance of C30 Fatty Acids in Plant Epicuticular Wax

While specific quantitative data for this compound is not extensively available in the literature, studies have documented the presence of C30 fatty acids as a class in the epicuticular wax of numerous plant species. This class of compounds includes this compound. The following table summarizes the reported presence of C30 fatty acids in the epicuticular wax blooms of a variety of plants, suggesting the potential for the occurrence of this compound in these species.

| Plant Species | Presence of C30 Fatty Acids in Epicuticular Wax |

| Over 15 diverse plant species | Detected[1] |

| Leek (Allium porrum) | Present as part of longer-chain derivatives (C26-C31)[2] |

| Arabidopsis thaliana | C30 aldehydes, derived from C30 fatty acids, are found in stem waxes[2] |

Note: The data presented is for the general class of C30 fatty acids and serves as an indicator of the potential presence of this compound. Further targeted quantitative analysis is required to determine the precise amounts of this compound in these and other species.

Experimental Protocols: Analysis of this compound in Plant Epicuticular Wax

The analysis of this compound from plant epicuticular wax involves extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols for the analysis of long-chain fatty acids in plant waxes.[3][4][5][6][7]

Extraction of Epicuticular Wax

-

Objective: To isolate the epicuticular waxes from the plant surface.

-

Materials:

-

Fresh plant leaves or other aerial parts

-

Chloroform (B151607) or Hexane (B92381) (analytical grade)

-

Glass beakers or vials

-

Forceps

-

Internal standard (e.g., tetracosane (B166392) or a C32 n-alkane)

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Carefully excise fresh plant material.

-

Briefly immerse the plant material (e.g., for 30-60 seconds) in a known volume of chloroform or hexane in a glass beaker at room temperature. Agitate gently. The short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Remove the plant material from the solvent.

-

Add a known amount of an internal standard to the solvent extract. This will be used for quantification.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

The resulting residue contains the epicuticular wax.

-

Derivatization of Fatty Acids

-

Objective: To convert the non-volatile this compound into a volatile derivative suitable for GC-MS analysis. This is typically achieved through silylation or methylation.

-

Materials (for Silylation):

-

Dried wax extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure (Silylation):

-

To the dried wax extract, add a mixture of BSTFA and pyridine (e.g., 50 µL of each).

-

Seal the vial and heat at 70°C for 60 minutes to facilitate the derivatization of the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

Cool the sample to room temperature before GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify the derivatized this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 320°C at a rate of 5°C/minute.

-

Hold at 320°C for 10-20 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-800.

-

-

Data Analysis:

-

Identification: The TMS-derivatized this compound can be identified by its characteristic mass spectrum, including the molecular ion and specific fragmentation patterns. Comparison with a spectral library (if available) or a pure standard is recommended for confirmation.

-

Quantification: The amount of this compound is determined by comparing the peak area of its TMS derivative to the peak area of the internal standard.

-

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. It involves the de novo synthesis of fatty acids, their subsequent elongation to a C30 chain, and a final hydroxylation step.[8][9][10]

-

De Novo Fatty Acid Synthesis: The process begins in the plastids with the synthesis of C16 (palmitic acid) and C18 (stearic acid) fatty acids by the fatty acid synthase (FAS) complex.

-

Fatty Acid Elongation: The C18 fatty acid is then exported to the endoplasmic reticulum where it is elongated to a C30 very-long-chain fatty acid (VLCFA), triacontanoic acid. This elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex consists of four core enzymes that catalyze a cycle of four reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the chain length of the final product. Multiple KCS enzymes exist with different substrate specificities.[8][11]

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR). Each cycle adds two carbon units to the growing fatty acid chain. To reach a C30 chain from a C18 precursor, six cycles of elongation are required.

-

-

Omega-Hydroxylation: The final step is the hydroxylation of the terminal (omega) carbon of triacontanoic acid to form this compound. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[12] In Arabidopsis thaliana, members of the CYP86 and CYP94 families of cytochrome P450 enzymes are known to be involved in the ω-hydroxylation of fatty acids for the biosynthesis of cutin and suberin.[13][14] While the specific P450 enzyme responsible for the ω-hydroxylation of triacontanoic acid has not been definitively identified in all species, it is likely a member of these families.

Caption: Biosynthesis of this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound in plant epicuticular wax.

Caption: Experimental Workflow for Analysis.

References

- 1. Project ChemicalBlooms: Collaborating with citizen scientists to survey the chemical diversity and phylogenetic distribution of plant epicuticular wax blooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epicuticular Wax Accumulation and Fatty Acid Elongation Activities Are Induced during Leaf Development of Leeks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.organomation.com [blog.organomation.com]

- 7. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes : Rothamsted Research [repository.rothamsted.ac.uk]

- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 30-Hydroxytriacontanoic Acid from Plant Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid is a long-chain omega-hydroxy fatty acid found as a component of plant cutin, the protective polyester (B1180765) layer on the epidermis of leaves and other aerial plant organs. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant leaves, specifically referencing methodologies applicable to sources such as Abelmoschus manihot. The protocols outlined are intended for laboratory-scale preparative isolation for use in research and drug development. Very-long-chain fatty acids and their derivatives are of increasing interest due to their potential biological activities, including roles in maintaining biological membrane structure and cell signaling.

Data Presentation

Quantitative data for the yield of this compound is not widely available in the literature for many plant species. The following table provides a general overview of cutin monomer yields from a representative plant species to illustrate the expected scale of extraction. Researchers should expect yields to vary significantly based on the plant species, age of the leaves, and the specific extraction conditions employed.

| Plant Source (Example) | Total Cutin Monomers (mg/g dry leaf) | Expected Yield of this compound | Reference |

| Arabidopsis thaliana (leaves) | ~1.5 - 2.0 | Data not available; composition varies. | [1][2] |

Note: The primary challenge in providing precise quantitative data is the variability of cutin composition across different plant species and even within the same plant under different environmental conditions. The provided data for Arabidopsis thaliana is for total cutin monomers, of which this compound would be a minor component.

Experimental Protocols

This protocol is a comprehensive method synthesized from established procedures for the analysis and isolation of plant cutin monomers.

Part 1: Delipidation of Plant Leaves

Objective: To remove soluble surface waxes and intracellular lipids, isolating the insoluble cutin polymer.

Materials:

-

Fresh plant leaves (e.g., Abelmoschus manihot)

-

Homogenizer or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Filter paper and funnel

-

Drying oven or vacuum desiccator

Procedure:

-

Wash fresh leaves thoroughly with deionized water to remove any surface contaminants and blot dry.

-

Homogenize the fresh leaves in a mixture of chloroform and methanol (2:1, v/v). Use a sufficient volume of solvent to fully immerse the tissue.

-

Filter the homogenate through filter paper to separate the solid plant material from the solvent extract.

-

Repeat the solvent extraction of the solid residue at least three times with fresh chloroform:methanol solution to ensure complete removal of soluble lipids.

-

Further wash the residue with chloroform and then with methanol to remove any remaining solvent-soluble compounds.

-

Dry the resulting delipidated plant material (the cutin-containing residue) in an oven at 40-50°C or in a vacuum desiccator until a constant weight is achieved. This dried material is the starting material for the depolymerization step.

Part 2: Saponification (Depolymerization) of Cutin

Objective: To hydrolyze the ester bonds of the cutin polymer to release the constituent monomeric fatty acids, including this compound.

Materials:

-

Dried, delipidated plant material

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Reflux apparatus (round bottom flask, condenser)

-

Heating mantle

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (B109758) or diethyl ether

-

Separatory funnel

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

Place the dried, delipidated plant material into a round bottom flask.

-

Add a 5% (w/v) solution of potassium hydroxide in methanol. Use a sufficient volume to completely submerge the plant material (e.g., 100 mL for every 5-10 g of dried material).

-

Reflux the mixture for 3-4 hours with gentle heating and stirring. This process, known as saponification, will break the ester linkages in the cutin polymer.

-

After cooling to room temperature, filter the mixture to remove the solid plant debris.

-

Acidify the filtrate to a pH of approximately 1-2 by slowly adding concentrated hydrochloric acid. This will protonate the carboxylate salts of the fatty acids, making them soluble in organic solvents.

-

Transfer the acidified solution to a separatory funnel and extract the fatty acids with an organic solvent such as dichloromethane or diethyl ether. Perform the extraction at least three times.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove excess acid and water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude mixture of cutin monomers.

Part 3: Purification by Column Chromatography

Objective: To isolate this compound from the mixture of other fatty acids and plant-derived compounds.

Materials:

-

Crude cutin monomer extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for mobile phase (e.g., hexane, diethyl ether, ethyl acetate (B1210297), methanol)

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., primuline (B81338) spray or iodine chamber)

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents of increasing polarity. A typical gradient might start with hexane:diethyl ether (e.g., 95:5, v/v) to elute non-polar compounds, gradually increasing the proportion of diethyl ether and then introducing a more polar solvent like ethyl acetate or methanol to elute the more polar hydroxy fatty acids.

-

Collect fractions of the eluate in separate test tubes.

-

Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid) and visualize the spots.

-

Combine the fractions that contain the purified this compound, as determined by TLC comparison with a standard if available, or by subsequent analytical characterization.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound.

Part 4: Derivatization and Quantification by GC/MS

Objective: To convert the purified fatty acid to a volatile ester for analysis by Gas Chromatography-Mass Spectrometry (GC/MS) to confirm its identity and purity.

Materials:

-

Purified this compound

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or diazomethane)

-

Pyridine (B92270) (if using BSTFA)

-

Anhydrous solvent (e.g., heptane, toluene)

-

GC/MS instrument with a suitable capillary column (e.g., a wax or polyester column)

Procedure:

-

Dissolve a small amount of the purified this compound in an anhydrous solvent.

-

Add the derivatization agent. For silylation, add pyridine and BSTFA and heat at 60-70°C for 30-60 minutes.

-

After the reaction is complete, the sample can be directly injected into the GC/MS.

-

The GC/MS analysis will provide a retention time and a mass spectrum for the derivatized compound. The identity of this compound can be confirmed by its characteristic mass spectrum, which will show the molecular ion and fragmentation patterns corresponding to the trimethylsilyl (B98337) (TMS) derivative.

-

Quantification can be performed by using an internal standard and generating a calibration curve.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Application Note: Quantification of 30-Hydroxytriacontanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid is a very-long-chain hydroxy fatty acid (VLCFA) that plays a role in various biological processes and is of increasing interest in biomedical research and drug development. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and chromatographic resolution.[1] However, the low volatility and polar nature of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3]

This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS. The method involves lipid extraction, a two-step derivatization process to convert the carboxylic acid and hydroxyl groups to their respective trimethylsilyl (B98337) (TMS) esters and ethers, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for the quantitative recovery of this compound from the sample matrix.

-

Reagents and Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (IS): A suitable deuterated or odd-chain hydroxy fatty acid (e.g., 29-hydroxynonacosanoic acid) should be used.

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

-

Protocol:

-

To 100 µL of the sample (e.g., plasma, serum, or tissue homogenate) in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

-

Carefully collect the lower organic phase containing the lipids into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

-

Derivatization

A two-step derivatization is proposed to ensure both the carboxylic acid and the hydroxyl groups are derivatized for optimal GC-MS performance. Silylation is a common and effective method for derivatizing hydroxyl and carboxyl groups.[2][4]

-

Reagents and Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

-

Heating block or oven

-

GC vials with inserts

-

-

Protocol:

-

To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS.[2]

-

Tightly cap the vial and heat at 60-80°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and the sterically hindered hydroxyl group.[4][5]

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

The following GC-MS parameters are recommended and may require optimization based on the specific instrument and column used.

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: A mid-polarity column such as a 5% diphenyl-95% dimethylpolysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[6]

-

-

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

This program is designed to be aggressive enough to elute the high-boiling point C30 derivative in a reasonable time while providing good chromatographic separation.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for the di-TMS derivative of this compound and the internal standard should be chosen. Characteristic fragments for TMS derivatives of hydroxy fatty acids often include [M-15]+ (loss of a methyl group) and ions resulting from cleavage adjacent to the silylated groups.

-

Data Presentation

Quantitative data should be compiled into clear and structured tables. The following is a template for presenting calibration curve data and sample quantification results.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | 1 - 500 | > 0.995 | 0.5 | 1.0 |

Table 1: Calibration Curve Summary.

| Sample ID | Concentration (ng/mL) | Standard Deviation | % RSD |

| Control Sample 1 | 15.2 | 1.3 | 8.6 |

| Control Sample 2 | 18.5 | 1.6 | 8.6 |

| Treated Sample 1 | 45.8 | 3.9 | 8.5 |

| Treated Sample 2 | 52.1 | 4.5 | 8.6 |

Table 2: Sample Quantification Results.

Diagrams

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship of Derivatization

Caption: The necessity of derivatization for GC-MS analysis.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in biological samples using GC-MS. The described method, which includes an efficient lipid extraction and a robust silylation derivatization, is designed to offer the sensitivity and selectivity required for accurate quantification. The provided GC-MS parameters serve as a strong starting point for method development and can be optimized to suit specific instrumentation and research needs. The use of a suitable internal standard and operation in SIM mode will ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

References

- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. marinelipids.ca [marinelipids.ca]

- 5. lipidmaps.org [lipidmaps.org]

- 6. arpi.unipi.it [arpi.unipi.it]

Application Note: Derivatization of 30-Hydroxytriacontanoic Acid for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxytriacontanoic acid is an omega-hydroxy ultra-long-chain fatty acid.[1] Due to its high molecular weight and the presence of polar hydroxyl and carboxylic acid functional groups, it is non-volatile and requires derivatization prior to analysis by gas chromatography (GC).[2][3][4] Derivatization increases the volatility and thermal stability of the analyte, while also improving chromatographic peak shape and detector response.[5] This application note provides detailed protocols for the derivatization of long-chain hydroxy fatty acids like this compound for GC-based analysis, primarily focusing on silylation and esterification methods.

The two primary functional groups that require derivatization in this compound are the carboxylic acid and the hydroxyl group. Silylation is a common and effective method for derivatizing both of these groups simultaneously.[4][5] Esterification, specifically methylation, is used to derivatize the carboxylic acid group, and is often followed by silylation of the hydroxyl group for comprehensive derivatization.

Derivatization Strategies

The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of other interfering substances.

1. Silylation: This is a versatile technique that replaces active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[4][5] Silylated derivatives are generally more volatile and thermally stable.[5] Common silylating reagents include:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS).[6]

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent.[7]

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture.[4]

2. Esterification followed by Silylation: This two-step process first converts the carboxylic acid to an ester (e.g., a methyl ester) and then derivatizes the hydroxyl group.[8][9]

-

Esterification: Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl are commonly used to form fatty acid methyl esters (FAMEs).[3][10][11] Alkyl chloroformates can also be used for rapid esterification.[12]

-

Silylation: After esterification, the hydroxyl group can be silylated using reagents like BSTFA or MSTFA.[9]

Experimental Workflow

The overall experimental workflow for the derivatization and GC analysis of this compound is depicted below.

References

- 1. This compound | C30H60O3 | CID 5312787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iltusa.com [iltusa.com]

- 3. researchgate.net [researchgate.net]

- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 5. gcms.cz [gcms.cz]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. marinelipids.ca [marinelipids.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. aocs.org [aocs.org]

- 12. pure.tue.nl [pure.tue.nl]

Application Note: HPLC Analysis of 30-Hydroxytriacontanoic Acid and its Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

30-Hydroxytriacontanoic acid is a very-long-chain fatty acid (VLCFA) that plays a significant role in the formation of protective barriers in plants as a component of cutin and suberin. Its unique structure, featuring a 30-carbon chain with a terminal hydroxyl group, makes its analysis critical in various fields, including plant biology, biochemistry, and the development of natural product-based pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its ester derivatives. Due to the lack of a strong chromophore in its native form, derivatization is typically required to enhance its detection by UV or fluorescence detectors, enabling sensitive and accurate quantification.

This application note provides a detailed protocol for the analysis of this compound and its esters using reversed-phase HPLC with pre-column derivatization.

Experimental Protocols

1. Sample Preparation and Extraction

For samples containing this compound, such as plant tissues, a robust extraction and hydrolysis procedure is necessary to liberate the free fatty acid.

-

Materials:

-

Methanol

-

Chloroform

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Centrifuge

-

-

Protocol:

-

Homogenize the sample material (e.g., 1 gram of dried plant tissue) in a chloroform:methanol (2:1, v/v) mixture.

-

Filter the mixture to remove solid debris.

-

To the filtrate, add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.

-

Collect the lower organic phase and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

To hydrolyze any esters and release the free fatty acid, resuspend the lipid extract in 5% methanolic KOH and heat at 80°C for 2 hours.

-

After cooling, acidify the mixture to pH 2-3 with 6M HCl.

-

Extract the free fatty acids three times with an equal volume of hexane.

-

Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the hexane to dryness. The resulting residue contains the free this compound.

-

2. Pre-column Derivatization for UV Detection

To enable sensitive UV detection, the carboxyl group of this compound is derivatized to form a UV-absorbing ester. A common derivatizing agent is 2,4'-dibromoacetophenone (B128361).

-

Materials:

-

2,4'-Dibromoacetophenone

-

Acetone (HPLC grade)

-

Heating block or water bath

-

-

Protocol:

-

Dissolve the dried fatty acid extract in 1 mL of acetone.

-

Add 1 mL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.

-

Add 1 mL of a 10 g/L solution of triethylamine in acetone.

-

Seal the reaction vial and heat at 50°C for 2 hours. To minimize degradation of any unsaturated fatty acids, a lower temperature of 40°C for 30 minutes can be used with a more concentrated derivatizing solution.[1]

-

After cooling to room temperature, the reaction can be stopped by adding a small amount of acetic acid.

-

The resulting solution containing the phenacyl ester derivative is ready for HPLC analysis.

-

3. HPLC Analysis

A reversed-phase HPLC system is suitable for the separation of the derivatized this compound.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 80% B

-

5-25 min: Linear gradient from 80% to 100% B

-

25-35 min: Hold at 100% B

-

35-40 min: Return to 80% B and equilibrate for the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

-

Detection: UV at 254 nm or 260 nm.

-